molecular formula C12H8O6 B8818356 Dibenzo-p-dioxin-1,3,6,8-tetrol CAS No. 121449-71-6

Dibenzo-p-dioxin-1,3,6,8-tetrol

Cat. No.: B8818356
CAS No.: 121449-71-6
M. Wt: 248.19 g/mol
InChI Key: YGRMPMIDAOECSI-UHFFFAOYSA-N
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Description

Dibenzo-p-dioxin-1,3,6,8-tetrol, commonly known as Eckol, is a phlorotannin derivative isolated from brown algae of the genus Ecklonia, such as Ecklonia maxima and Ecklonia cava . Structurally, it is a trimer of phloroglucinol (1,3,5-trihydroxybenzene) units, with the chemical formula C₁₈H₁₂O₉ and the systematic name 4-(3,5-dihydroxyphenoxy)dibenzo[b,e][1,4]dioxin-1,3,6,8-tetrol . Eckol exhibits a dibenzo-p-dioxin core substituted with hydroxyl and phenoxy groups, contributing to its bioactivity.

Properties

CAS No.

121449-71-6

Molecular Formula

C12H8O6

Molecular Weight

248.19 g/mol

IUPAC Name

dibenzo-p-dioxin-1,3,6,8-tetrol

InChI

InChI=1S/C12H8O6/c13-5-1-7(15)11-9(3-5)18-12-8(16)2-6(14)4-10(12)17-11/h1-4,13-16H

InChI Key

YGRMPMIDAOECSI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1O)OC3=CC(=CC(=C3O2)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Dieckol (C₃₆H₂₂O₁₈)

  • Structure: A hexameric phlorotannin with two eckol units linked via additional phenoxy and dibenzo-p-dioxin moieties .
  • Bioactivity : Exhibits stronger BACE1 inhibition (IC₅₀ = 2.34 ± 0.10 µM) compared to Eckol (IC₅₀ = 7.67 ± 0.71 µM) due to increased hydroxyl groups and molecular complexity .
  • Applications : Studied for anti-inflammatory, antioxidant, and neuroprotective effects .

8,8′-Bieckol (C₃₆H₂₂O₁₈)

  • Structure : A dimer of eckol with a biphenyl linkage .
  • Bioactivity : Most potent BACE1 inhibitor in its class (IC₅₀ = 1.62 ± 0.14 µM), attributed to enhanced molecular rigidity and hydrogen-bonding capacity .
  • Applications : Investigated for Alzheimer’s disease therapeutics .

9H-Xanthene-1,3,6,8-tetrol (XOH; C₁₃H₁₀O₅)

  • Structure : A xanthene derivative with hydroxyl groups at positions 1,3,6,8 .
  • Bioactivity : Weak HIV-1 reverse transcriptase (RT) binding affinity in STD assays, contrasting with Eckol’s enzyme inhibition .
  • Applications : Explored as a ligand for viral enzyme targeting .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity (IC₅₀ or Activity Level) Primary Applications
Eckol C₁₈H₁₂O₉ 372.28 4 hydroxyl, 1 phenoxy BACE1 IC₅₀ = 7.67 µM Agriculture, Neuroprotection
Dieckol C₃₆H₂₂O₁₈ 742.55 8 hydroxyl, 2 phenoxy BACE1 IC₅₀ = 2.34 µM Anti-inflammatory, Antioxidant
8,8′-Bieckol C₃₆H₂₂O₁₈ 742.55 8 hydroxyl, 2 biphenyl BACE1 IC₅₀ = 1.62 µM Alzheimer’s Therapeutics
9H-Xanthene-1,3,6,8-tetrol C₁₃H₁₀O₅ 246.21 4 hydroxyl, xanthene core Weak RT binding HIV-1 Research

Research Findings and Discussion

Structural Determinants of Bioactivity

  • Hydroxylation Pattern : Eckol’s hydroxyl groups at positions 1,3,6,8 are critical for hydrogen bonding with BACE1’s catalytic site, but its lower potency compared to Dieckol and 8,8′-bieckol highlights the importance of oligomerization in enhancing inhibitory effects .
  • Backbone Rigidity : The dibenzo-p-dioxin core in Eckol derivatives provides structural stability, whereas 9H-xanthene-1,3,6,8-tetrol’s planar xanthene ring limits enzyme interaction due to reduced conformational flexibility .

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